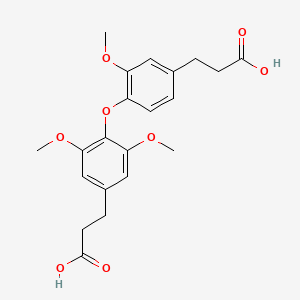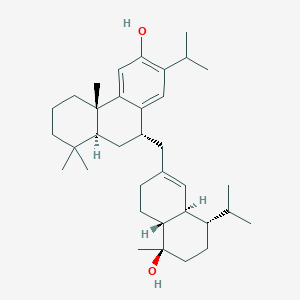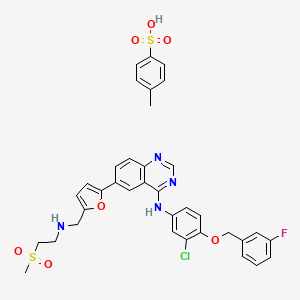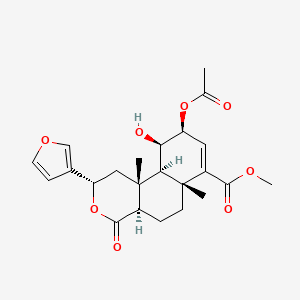
(3S)-3-hydroxy-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-hydroxy-L-ornithine is an L-ornithine substituted at position 3 by a hydroxy group (the 3S-erythro-stereoisomer). It is a L-ornithine derivative and a non-proteinogenic alpha-amino acid. It is a conjugate base of a (3S)-3-hydroxy-L-ornithine(1+).
Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis : A study developed a novel biocatalytic asymmetric method for the synthesis of trans-3-hydroxy-L-proline, a pharmaceutical agent precursor, from L-arginine using the rhizobial arginine catabolic pathway. This method involves (2S,3S)-3-hydroxyornithine and demonstrates a new synthetic route converting L-arginine to trans-3-hydroxy-L-proline with excellent selectivity (Hara, Kitatsuji, Yamagata, & Kino, 2015).
Lipid Structure Analysis : Research on Thiobacillus thiooxidans revealed the structure of an ornithine-containing lipid. The study found that the lipid is composed of ornithine and a mixture of fatty acids, offering insights into the complex lipid structures in bacteria (Knoche & Shively, 1972).
Role in Pathogenicity : A study on Agrobacterium tumefaciens indicated that ornithine lipids (OLs), which involve 3-hydroxyornithine, play a role in stress tolerance and pathogenicity. Mutants lacking OLs showed more rapid tumor formation on plant hosts, suggesting a significant role of these lipids in bacterial interactions with hosts (Vences-Guzmán et al., 2012).
Stress Tolerance in Bacteria : Research on Rhizobium tropici demonstrated that hydroxylated ornithine lipids, involving 3-hydroxyornithine, increase stress tolerance in bacteria. This finding has implications for understanding bacterial survival mechanisms under adverse conditions (Vences-Guzmán et al., 2011).
Ornithine Lipids in Bacteria : A study explored the widespread occurrence of ornithine lipids in bacteria, particularly focusing on their structural modifications which often form part of bacterial stress responses (Vences-Guzmán, Geiger, & Sohlenkamp, 2012).
Eigenschaften
CAS-Nummer |
64818-17-3 |
|---|---|
Produktname |
(3S)-3-hydroxy-L-ornithine |
Molekularformel |
C5H12N2O3 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(2S,3S)-2,5-diamino-3-hydroxypentanoic acid |
InChI |
InChI=1S/C5H12N2O3/c6-2-1-3(8)4(7)5(9)10/h3-4,8H,1-2,6-7H2,(H,9,10)/t3-,4-/m0/s1 |
InChI-Schlüssel |
UHPDQDWXMXBLRX-IMJSIDKUSA-N |
Isomerische SMILES |
C(CN)[C@@H]([C@@H](C(=O)O)N)O |
SMILES |
C(CN)C(C(C(=O)O)N)O |
Kanonische SMILES |
C(CN)C(C(C(=O)O)N)O |
Synonyme |
3-hydroxyornithine 3-hydroxyornithine, (DL-threo)-isomer beta-hydroxyornithine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol](/img/structure/B1247218.png)


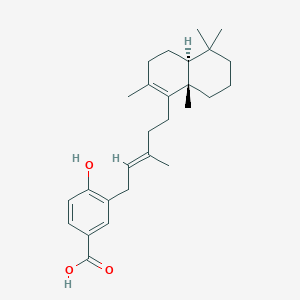

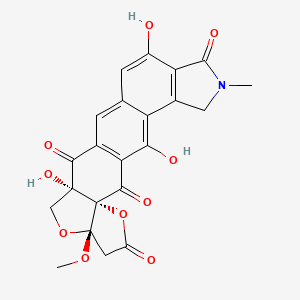
![2-[(3-Aminopropyl)methylamino]ethanol](/img/structure/B1247228.png)
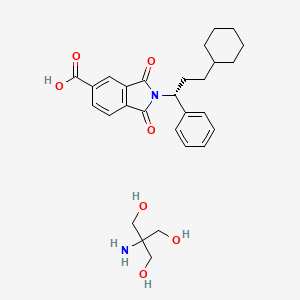
![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)
